Naphthalen-2-ylmethyl Hexadecanoate
Description
Naphthalen-2-ylmethyl Hexadecanoate is an ester compound comprising a naphthalene moiety (substituted at the 2-position via a methyl group) linked to a hexadecanoate (palmitate) chain. This structure confers unique physicochemical properties, such as high hydrophobicity due to the long alkyl chain and aromatic rigidity from the naphthalene ring.
Properties
CAS No. |
84849-00-3 |
|---|---|
Molecular Formula |
C27H40O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl hexadecanoate |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-27(28)29-23-24-20-21-25-17-15-16-18-26(25)22-24/h15-18,20-22H,2-14,19,23H2,1H3 |
InChI Key |
OXIQTXDCYCKPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl Hexadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and hexadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl Hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Hexadecanoic acid and naphthalen-2-ylmethanol.
Reduction: Naphthalen-2-ylmethanol and hexadecanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-ylmethyl Hexadecanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, fragrances, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl Hexadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and hexadecanoic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene moiety can participate in aromatic interactions, while the hexadecanoic acid can integrate into lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
a. Naphthalen-1-yl Hexadecanoate
- Structural Difference : Positional isomer with the naphthalene group attached at the 1-position instead of 2.
- Application : Used in industrial formulations; positional isomerism affects reactivity in synthetic pathways.
b. Naphthalen-1-yl Tetradecanoate
- Structural Difference: Shorter tetradecanoate (C14) chain vs. hexadecanoate (C16).
- Impact : Reduced hydrophobicity and lower melting point compared to the C16 analog. The naphthalene moiety enhances stability in lipid-rich environments .
- Application: Potential use in cosmetics or lubricants, where shorter chains improve spreadability.
c. Benzyl Tetradecanoate
- Structural Difference : Benzene ring instead of naphthalene.
- Impact : Lower aromatic complexity reduces π-π stacking interactions, decreasing membrane integration efficiency. Lacks the extended conjugation of naphthalene, which may limit UV stability .
Fatty Acid Esters with Varying Alkyl/Aromatic Groups
a. Ethyl Hexadecanoate
- Structural Difference : Ethyl group replaces the naphthalen-2-ylmethyl group.
- Impact: Lacks aromaticity, leading to lower thermal stability but higher volatility.
- Application : Used as a biomarker in food products and drug delivery systems due to simpler ester hydrolysis .
b. Hexacosyl Hexadecanoate
- Structural Difference : Hexacosyl (C26) chain instead of naphthalene-methyl.
- Impact : Extreme hydrophobicity and solid-state rigidity limit solubility in polar solvents. Applications focus on industrial coatings and high-temperature lubricants .
c. Urs-12-en-3-ol Hexadecanoate
- Structural Difference: Triterpenoid core (ursane) instead of naphthalene.
- Impact: Enhanced bioactivity in cholesterol metabolism and anti-inflammatory pathways due to the triterpenoid structure. The hexadecanoate chain improves solubility in lipid membranes .
Physical Properties
Unique Features of this compound
- Aromatic-Aliphatic Hybrid Structure : Combines the UV stability and rigidity of naphthalene with the flexibility of a C16 chain, ideal for sustained-release formulations .
- Synthetic Versatility: The methyl linker between naphthalene and ester allows for modular chemical modifications, unlike triterpenoid or simple alkyl esters .
- Industrial Relevance: Potential use in high-performance lubricants and polymer stabilizers, where aromatic esters outperform aliphatic analogs in thermal resistance .
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